![molecular formula C17H21ClN4O4 B6604132 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride CAS No. 2839138-69-9](/img/structure/B6604132.png)
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .
Synthesis Analysis
The synthesis of this compound involves several steps. The processes for its preparation have been patented and involve the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H20N4O4.ClH . The InChI code for this compound is 1S/C17H20N4O4.ClH/c18-8-1-2-9-19-11-5-3-4-10-14 (11)17 (25)21 (16 (10)24)12-6-7-13 (22)20-15 (12)23;/h3-5,12,19H,1-2,6-9,18H2, (H,20,22,23);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The exact details of these reactions are proprietary and are not publicly available .科学的研究の応用
- EN300-33420009 has shown promise in cancer research due to its potential as a targeted therapy. It interacts with cereblon, a protein involved in protein degradation pathways. Researchers are exploring its use in developing proteolysis-targeting chimeras (PROTACs) for cancer treatment . These PROTACs can selectively degrade specific proteins implicated in cancer progression.
- The compound’s ability to modulate tumor necrosis factor-alpha (TNF-α) activity makes it relevant in immunology and inflammation research. TNF-α plays a crucial role in inflammatory responses and autoimmune diseases. EN300-33420009 may help regulate TNF-α levels, potentially leading to novel therapies .
- Researchers are investigating EN300-33420009’s impact on neurological disorders. Its interaction with cereblon suggests potential neuroprotective effects. Studies explore its role in conditions like Alzheimer’s disease, Parkinson’s disease, and neuroinflammation .
- EN300-33420009 serves as a building block for drug development. Medicinal chemists modify its structure to create derivatives with improved pharmacokinetics, bioavailability, and target specificity. These derivatives may lead to more effective drugs for various diseases .
- The compound’s unique structure could be exploited for imaging purposes. Researchers are investigating its use as a contrast agent in magnetic resonance imaging (MRI) or positron emission tomography (PET). Its specific binding properties may enhance diagnostic accuracy .
- Beyond its biological applications, EN300-33420009 plays a role in materials science. For instance, it has been studied in the context of oriented strandboard (OSB) quality control. The EN300 standard incorporates control limits based on panel density to ensure structural integrity in OSB products .
Cancer Research and Treatment
Immunomodulation and Inflammation
Neurological Disorders
Drug Development and Optimization
Biomedical Imaging and Diagnostics
Materials Science and Quality Control
作用機序
Target of Action
It is suggested that the compound might be related to the regulation of tumor necrosis factor α (tnf-α) levels . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Mode of Action
It is suggested that the compound might be involved in preventing or treating diseases or conditions related to an abnormally high level or activity of tnf-α .
特性
IUPAC Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24;/h1,3-4,13H,2,5-9,18H2,(H,19,22)(H,20,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOHLFRUGCCJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。